![molecular formula C13H20N2O B3022144 4-((2-Aminobenzyl)amino)cyclohexan-1-ol CAS No. 46727-91-7](/img/structure/B3022144.png)
4-((2-Aminobenzyl)amino)cyclohexan-1-ol
Overview
Description
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 4-((2-Aminobenzyl)amino)cyclohexan-1-ol, focusing on six unique applications:
Catalysis in Organic Synthesis
4-((2-Aminobenzyl)amino)cyclohexan-1-ol has been explored as a catalyst in various organic synthesis reactions. Its structure allows it to facilitate the formation of carbon-carbon and carbon-heteroatom bonds, making it valuable in multicomponent reactions (MCRs). These reactions are crucial for synthesizing complex organic molecules efficiently and with high yields .
Pharmaceutical Intermediates
This compound serves as an intermediate in the synthesis of pharmaceutical agents. Its unique structure can be modified to produce various bioactive molecules, which are essential in drug discovery and development. The presence of both amine and hydroxyl functional groups allows for diverse chemical modifications, enhancing its utility in medicinal chemistry .
Analytical Chemistry
In analytical chemistry, 4-((2-Aminobenzyl)amino)cyclohexan-1-ol is used in high-performance liquid chromatography (HPLC) for the separation and analysis of complex mixtures. Its compatibility with various mobile phases, including acetonitrile and water, makes it a versatile choice for reverse-phase HPLC applications .
Material Science
The compound is also investigated for its potential in material science, particularly in the development of novel polymers and nanomaterials. Its ability to form stable complexes with metals and other compounds can lead to the creation of materials with unique properties, such as enhanced mechanical strength or improved thermal stability .
Green Chemistry
4-((2-Aminobenzyl)amino)cyclohexan-1-ol is utilized in green chemistry for eco-friendly synthesis processes. Its role in catalyzing reactions under mild conditions without the need for harmful solvents aligns with the principles of sustainable chemistry. This makes it an attractive option for developing environmentally benign chemical processes .
Biochemical Research
In biochemical research, this compound is used to study enzyme interactions and protein-ligand binding. Its structure allows it to mimic certain biological molecules, making it useful in assays and experiments aimed at understanding biochemical pathways and mechanisms .
Safety and Hazards
While specific safety and hazard information for “4-((2-Aminobenzyl)amino)cyclohexan-1-ol” was not found, it is generally recommended to handle all chemicals with appropriate safety measures. This includes wearing protective clothing, avoiding ingestion or inhalation, and working in a well-ventilated area .
properties
IUPAC Name |
4-[(2-aminophenyl)methylamino]cyclohexan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c14-13-4-2-1-3-10(13)9-15-11-5-7-12(16)8-6-11/h1-4,11-12,15-16H,5-9,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UERRZQCPQRIPHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NCC2=CC=CC=C2N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10239743 | |
Record name | 4-((2-Aminobenzyl)amino)cyclohexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10239743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2-Aminobenzyl)amino)cyclohexan-1-ol | |
CAS RN |
93839-70-4 | |
Record name | 4-[[(2-Aminophenyl)methyl]amino]cyclohexanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93839-70-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-((2-Aminobenzyl)amino)cyclohexan-1-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093839704 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-((2-Aminobenzyl)amino)cyclohexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10239743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(2-aminobenzyl)amino]cyclohexan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.089.813 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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